molecular formula C9H13NO2 B1466993 [1-(Furan-2-ylmethyl)azetidin-3-yl]methanol CAS No. 1490328-72-7

[1-(Furan-2-ylmethyl)azetidin-3-yl]methanol

Cat. No. B1466993
CAS RN: 1490328-72-7
M. Wt: 167.2 g/mol
InChI Key: CFWWNEZIJLUTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-ylmethyl)azetidin-3-yl]methanol, also known as FMA, is an organosulfur compound with a wide range of applications in the scientific field. It is a useful reagent in organic synthesis and has been studied for its potential use in drug discovery. In Synthesis Method FMA can be synthesized through a variety of methods, with the most common being the reaction of furan-2-ylmethyl bromide with sodium azide in an aqueous medium. This reaction yields a product with a yield of approximately 80%. Other methods of synthesis include the reaction of furan-2-ylmethyl chloride with sodium azide in an aqueous medium, the reaction of furan-2-ylmethyl iodide with sodium azide in an aqueous medium, and the reaction of furan-2-ylmethyl bromide with sodium azide in an organic medium. Scientific Research Applications FMA has been studied for its potential use in drug discovery, as it can be used to synthesize a variety of compounds with potential therapeutic applications. FMA has also been studied for its potential use in the synthesis of polymers and other materials. Additionally, FMA has been studied for its potential use in the synthesis of new and improved catalysts for chemical reactions. Mechanism of Action The mechanism of action of FMA is not completely understood, but it is thought to involve the formation of a reactive intermediate species that can be used to synthesize a variety of compounds. This intermediate species is thought to be formed through the reaction of FMA with an electron-rich species, such as a nucleophile. Biochemical and Physiological Effects The biochemical and physiological effects of FMA are not fully understood. However, it is thought to have potential anti-inflammatory and anti-cancer properties. Additionally, FMA has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease. Advantages and Limitations for Lab Experiments The main advantage of FMA is its low cost and ease of synthesis. Additionally, FMA is relatively safe to work with in the laboratory, as it is non-toxic and non-volatile. However, FMA is relatively unstable, and it can be difficult to work with in certain conditions. Future Directions FMA has potential applications in drug discovery and the synthesis of polymers and other materials. Additionally, FMA could be used to synthesize new and improved catalysts for chemical reactions. Furthermore, FMA could be used to study the biochemical and physiological effects of compounds, as well as to investigate potential therapeutic applications. Finally, FMA could be used to investigate the mechanism of action of compounds and to study the structure-activity relationships of compounds.

Scientific Research Applications

Comprehensive Analysis of “[1-(Furan-2-ylmethyl)azetidin-3-yl]methanol”

Synthesis of Heterocyclic Amino Acid Derivatives: The compound “[1-(Furan-2-ylmethyl)azetidin-3-yl]methanol” plays a crucial role in the synthesis of new heterocyclic amino acid derivatives. These derivatives are synthesized through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . The resulting compounds have potential applications in pharmaceuticals due to their biological activities.

Development of Pharmacophores: Azetidine, a core structure in this compound, is used extensively to create pharmacophore models in drug design. Pharmacophores represent the essential features responsible for a drug’s biological activity. The furan moiety in the compound can contribute to the lipophilicity and electronic distribution, influencing the interaction with biological targets .

Suzuki–Miyaura Cross-Coupling Reactions: This compound is also a precursor in Suzuki–Miyaura cross-coupling reactions. These reactions are pivotal in creating novel heterocyclic compounds that can serve as intermediates in the development of various drugs. The cross-coupling reactions facilitate the diversification of heterocyclic compounds, enhancing their utility in medicinal chemistry .

Furan Derivatives in Sustainable Development: The furan component of “[1-(Furan-2-ylmethyl)azetidin-3-yl]methanol” aligns with the goals of sustainable development. Furan derivatives are derived from biomass feedstock, making them green and environmentally friendly materials. They find applications in the production of pharmaceuticals, resins, agrochemicals, and lacquers .

Bioactivity Studies: Research into the bioactivity of furan derivatives, including “[1-(Furan-2-ylmethyl)azetidin-3-yl]methanol”, is ongoing. These studies aim to understand the physicochemical and metabolic properties of such compounds. The insights gained can lead to the development of new drugs with optimized efficacy and safety profiles .

Chemical Synthesis Precursor: The compound serves as a versatile precursor in chemical synthesis. It is used to create a variety of furan derivatives, which are essential in synthesizing useful chemicals like furfurymaleic acid and nitrofurazone. These chemicals have applications ranging from industrial processes to therapeutic agents .

Material Science Applications: In material science, the furan moiety of the compound can be utilized to develop new polymeric materials. Furan-functionalized polymers have applications in creating thermally reversible adhesives and bioplastics. These materials offer advantages in terms of recyclability and environmental impact .

Analytical Chemistry: In analytical chemistry, derivatives of azetidine and furan are used as standards and reagents. Their unique chemical properties make them suitable for use in various spectroscopic and chromatographic techniques, aiding in the analysis of complex biological samples .

Future Directions

: Google Search : Connected Papers : Google Übersetzer

properties

IUPAC Name

[1-(furan-2-ylmethyl)azetidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c11-7-8-4-10(5-8)6-9-2-1-3-12-9/h1-3,8,11H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWWNEZIJLUTJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Furan-2-ylmethyl)azetidin-3-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Furan-2-ylmethyl)azetidin-3-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(Furan-2-ylmethyl)azetidin-3-yl]methanol
Reactant of Route 3
Reactant of Route 3
[1-(Furan-2-ylmethyl)azetidin-3-yl]methanol
Reactant of Route 4
Reactant of Route 4
[1-(Furan-2-ylmethyl)azetidin-3-yl]methanol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
[1-(Furan-2-ylmethyl)azetidin-3-yl]methanol
Reactant of Route 6
Reactant of Route 6
[1-(Furan-2-ylmethyl)azetidin-3-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.